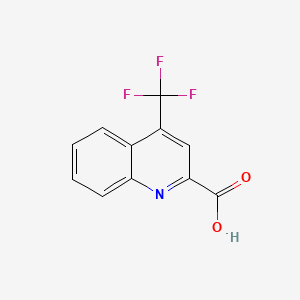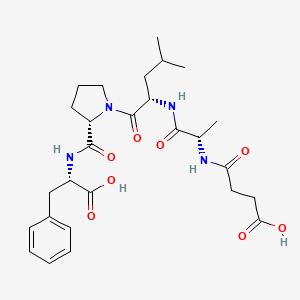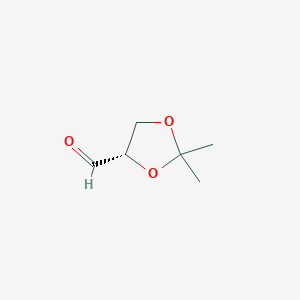
1-(4-thio-beta-D-ribofuranosyl)uracil
説明
1-(4-thio-beta-D-ribofuranosyl)uracil, often abbreviated as 4S-UR or 4S-U, is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .
Synthesis Analysis
In recent years, a growing number of reports have detailed the chemical synthesis and evaluation of 4’-thio nucleoside analogs, alongside methodologies for the provision of thiosugar-containing scaffolds .Molecular Structure Analysis
The molecular weight of 1-(4-thio-beta-D-ribofuranosyl)uracil is 260.27 and its molecular formula is C9H12N2O5S . The SMILES representation of its structure is O=C(N([C@@H]1SC@HC@@H[C@H]1O)C=C2)NC2=O .Chemical Reactions Analysis
As a purine nucleoside analogue, the anticancer mechanisms of 1-(4-thio-beta-D-ribofuranosyl)uracil rely on inhibition of DNA synthesis .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-thio-beta-D-ribofuranosyl)uracil is 260.27 and its molecular formula is C9H12N2O5S . The SMILES representation of its structure is O=C(N([C@@H]1SC@HC@@H[C@H]1O)C=C2)NC2=O .科学的研究の応用
RNA Analysis
4’-Thiouridine is extensively used in RNA analysis, including RNA-RNA cross coupling and RNA labelling . It serves as a photoreactive uridine analogue that can be incorporated into RNA structures upon phosphorylation to 4-thioUTP .
Kinetics of Uridine-Cytidine Kinases
Researchers utilize 4’-Thiouridine to study the specificity and kinetics of uridine-cytidine kinases, which are enzymes involved in the phosphorylation of uridine and cytidine nucleosides .
Nascent RNA Synthesis
This compound is instrumental in labeling and isolation of nascent RNAs, playing a role in assessing nascent RNA synthesis and enhancing site-specific crosslinking .
Photoaffinity Probing
Due to its stability without specific photoactivation, 4’-Thiouridine acts as a photoaffinity probe, which is useful in various structural studies involving RNA or RNA-protein interactions .
Metabolic Labeling-Based RNA Sequencing
Thiolated nucleosides like 4’-Thiouridine have gained interest in metabolic labeling-based RNA sequencing approaches such as TUC-seq and SLAM-seq .
Prodrug Functionalization
There has been research into the synthesis of 4-thiouridines with prodrug functionalization for enhanced RNA labeling techniques .
Pre-mRNA Splicing Outcomes
4’-Thiouridine is also used to investigate pre-mRNA generation to mRNA degradation, as it is readily taken up by cells and incorporated into newly transcribed RNA .
作用機序
4’-Thiouridine, also known as “1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” or “1-(4-thio-beta-D-ribofuranosyl)uracil”, is a modified nucleotide found in transfer RNA (tRNA) molecules . This compound plays a significant role in various biological processes, including RNA synthesis and cellular stress responses .
Target of Action
The primary target of 4’-Thiouridine is the uracil at position 8 (U8) of tRNA molecules . This modification is essential for the stability of tRNA and cellular UV protection .
Mode of Action
4’-Thiouridine interacts with its target by replacing the oxygen atom in the uracil base with a sulfur atom . This modification is catalyzed by the enzyme 4-thiouridine synthetase (ThiI), which uses Mg-ATP to activate the U8 in tRNA and transfers sulfur to form 4’-Thiouridine .
Biochemical Pathways
The biosynthesis of 4’-Thiouridine starts with the enzyme cysteine desulfurases, which generate persulfide (an activated form of sulfur) from cysteine . This activated sulfur is then delivered to the biosynthesis pathway by various sulfur-carrier proteins . Finally, specific “modification enzymes” activate the target tRNAs and incorporate the sulfur atoms .
Pharmacokinetics
The pharmacokinetics of 4’-Thiouridine involve its uptake into cells, which is mediated by two distinct families of nucleoside transporters . Once inside the cell, 4’-Thiouridine can be incorporated into nascent RNA .
Result of Action
The incorporation of 4’-Thiouridine into RNA plays a crucial role in assessing nascent RNA synthesis . It enhances site-specific crosslinking and acts as a photoaffinity probe due to its stability even while lacking specific photoactivation . It also inhibits rRNA synthesis and triggers a nucleolar stress response .
Action Environment
The action of 4’-Thiouridine can be influenced by various environmental factors. For instance, the efficiency of 4’-Thiouridine incorporation into RNA can be affected by the expression levels of the major uridine transporters in different cell types .
Safety and Hazards
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSPKJVFRAYWAR-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317166 | |
| Record name | 4′-Thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6741-73-7 | |
| Record name | 4′-Thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6741-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of 4'-thiouridine?
A1: 4'-Thiouridine has the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol.
Q2: How does the sulfur substitution at the 4' position influence the conformation of 4'-thiouridine compared to uridine?
A: X-ray crystallography studies have revealed that the substitution of sulfur for oxygen in the carbohydrate ring of 4'-thiouridine leads to significant changes in the conformation of the sugar moiety compared to uridine. [] This conformational change has implications for the interaction of 4'-thiouridine with enzymes and its biological activity. [, ]
Q3: Are there any unique spectroscopic properties of 4'-thiouridine compared to uridine?
A: Yes, 4'-thiouridine exhibits distinct spectroscopic properties compared to uridine, primarily due to the presence of the sulfur atom. It displays a characteristic absorption band around 335 nm and exhibits phosphorescence upon excitation, with emission peaks observed around 475 nm and 550 nm. [, ] This unique photochemistry of 4'-thiouridine makes it a valuable tool for photocrosslinking studies to investigate RNA structure and RNA-protein interactions. [, ]
Q4: What are the common synthetic routes for preparing 4'-thiouridine?
A4: Several synthetic strategies have been developed for 4'-thiouridine, including:
- Direct Coupling: This method involves coupling a silylated pyrimidine base, such as bis(trimethylsilyl)-5-ethyluracil, with a 4-thiopyranose sugar, followed by deprotection steps. []
- Pummerer Reaction: This approach utilizes a 4-thiofuranoid glycal S-oxide as a starting material, which undergoes an additive Pummerer reaction to introduce the desired functionality. [, ]
- Hypervalent Iodine Reagents: Coupling cyclic sulfides with silylated pyrimidine bases in the presence of hypervalent iodine reagents, such as PhI=O, provides an alternative route to 4'-thiouridine. []
Q5: Can the 5-position of the uracil base in 4'-thiouridine be further modified?
A: Yes, the 5-position of 4'-thiouridine can be readily halogenated to generate analogues like 5-fluoro-4'-thiouridine, 5-chloro-4'-thiouridine, 5-bromo-4'-thiouridine, and 5-iodo-4'-thiouridine. [, , ] These modifications can alter the compound's biological activity and provide valuable tools for studying RNA structure and function. []
Q6: What is the primary mechanism of action of 4'-thiouridine and its analogues as antiviral agents?
A: 4'-thiouridine analogues, particularly those with a 5-substituted uracil base like (E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine (S-BVDU), exhibit potent antiviral activity against herpes simplex virus (HSV) and varicella zoster virus (VZV) by inhibiting viral DNA polymerase and/or thymidylate synthase. [, , ]
Q7: Is 4'-thiouridine incorporated into cellular RNA?
A: Yes, 4'-thiouridine is readily taken up by cells and incorporated into RNA transcripts. This property has made 4'-thiouridine a powerful tool for studying RNA synthesis, processing, and degradation. [, , ] By combining 4-thiouridine labeling with RNA sequencing techniques, researchers can obtain valuable insights into the dynamics of the transcriptome.
Q8: Does 4'-thiouridine affect the stability of RNA duplexes?
A: Studies have demonstrated that the presence of 4'-thiouridine in RNA duplexes can either increase or decrease their thermal stability depending on its position and the identity of the opposing base. [, ] Generally, 4'-thiouridine-containing RNA duplexes exhibit higher resistance to nuclease degradation compared to unmodified RNA. [, ]
Q9: Does the presence of 4'-thiouridine in bacterial cells provide any photoprotection?
A: Research suggests that the presence of 4-thiouridine in bacterial tRNA contributes to a high level of photoprotection against near-ultraviolet radiation (near UV; 300–380 nm). [, ] This protective effect is attributed to the unique photochemistry of 4-thiouridine, which can absorb UV radiation and dissipate the energy through non-damaging pathways.
Q10: What are some of the challenges associated with developing 4'-thiouridine analogues as therapeutic agents?
A10: While 4'-thiouridine analogues hold promise as antiviral and anticancer agents, challenges remain in translating their in vitro activity into clinical efficacy. These challenges include:
- Delivery and Targeting: Efficient delivery of these compounds to target cells and tissues is crucial for optimal therapeutic outcomes. []
- Resistance: The emergence of resistant viral strains is a concern, requiring the development of strategies to overcome potential resistance mechanisms. []
- Toxicity and Safety: A comprehensive understanding of the toxicity and long-term safety profile of these compounds is essential for clinical development. []
Q11: What are the potential future applications of 4'-thiouridine in RNA research?
A11: 4'-Thiouridine is poised to play an increasingly important role in advancing RNA research, particularly in:
- Live Cell Imaging: The unique fluorescent properties of 4'-thiouridine make it suitable for developing novel probes for live-cell RNA imaging. []
- RNA Therapeutics: The ability to synthesize modified RNAs containing 4'-thiouridine with enhanced stability and binding affinity holds promise for developing RNA-based therapeutics. []
- Understanding RNA Metabolism: The use of 4'-thiouridine labeling coupled with high-throughput sequencing techniques will continue to provide valuable insights into the complex regulatory mechanisms governing RNA metabolism. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)




![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)

